4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a benzenesulfonyl group, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, affecting various pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and oxazole-containing molecules. Examples are:
- 4-(benzenesulfonyl)-N-methyl-2-phenyl-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-methyl-2-(2-chlorophenyl)-1,3-oxazol-5-amine
Uniqueness
What sets 4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine apart is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the methyl group on the phenyl ring can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H16N2O3S/c1-12-8-6-7-11-14(12)15-19-17(16(18-2)22-15)23(20,21)13-9-4-3-5-10-13/h3-11,18H,1-2H3 |
InChI Key |
QPHXHTNIXXDVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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